molecular formula C10H7F3N2O3 B1463098 methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate CAS No. 932041-12-8

methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate

Cat. No. B1463098
M. Wt: 260.17 g/mol
InChI Key: ISLZQYVEOWEKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate” is a chemical compound that contains a trifluoromethoxy group . This group is a fluorinated substituent that is finding increased utility in bioactives . It can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms .

Scientific Research Applications

3. FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Application Summary: Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years. This group is found in more than 50 percent of the best-selling drug molecules approved by the FDA .
  • Methods: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • Results: The review summarized the trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years .

4. Advances in the Development of Trifluoromethoxylation Reagents

  • Application Summary: This review provides a short summary of the traditional methods for synthesis of CF3-O-containing compounds, followed by a critical overview of known trifluoromethoxylation reagents .
  • Methods: The review focuses on the preparation, synthetic generality and limitations of known trifluoromethoxylation reagents .
  • Results: The review provides a critical overview of known trifluoromethoxylation reagents, focusing on their preparation, synthetic generality and limitations .

Future Directions

The trifluoromethoxy group is finding increased utility in bioactives and is becoming more and more important in both agrochemical research and pharmaceutical chemistry . Therefore, it can be expected that the research and development of compounds like “methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate” will continue to be a significant area of interest in the future .

properties

IUPAC Name

methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O3/c1-17-9(16)8-6-4-5(18-10(11,12)13)2-3-7(6)14-15-8/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLZQYVEOWEKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670615
Record name Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate

CAS RN

932041-12-8
Record name Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate
Reactant of Route 2
methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate
Reactant of Route 5
methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.